Product packaging for Cyclohexylidenecyclohexane(Cat. No.:CAS No. 4233-18-5)

Cyclohexylidenecyclohexane

Cat. No.: B110181
CAS No.: 4233-18-5
M. Wt: 164.29 g/mol
InChI Key: FJHVMZDLYBHASM-UHFFFAOYSA-N
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Description

Contextualizing the Cyclohexylidenecyclohexane Motif in Contemporary Organic Synthesis

The this compound motif, characterized by its dicyclohexylidene structure, serves as a versatile building block in modern organic synthesis. lookchem.com Its utility is demonstrated in the preparation of various organic compounds, including its role as an intermediate in the synthesis of the antitumor agent Lomustine. lookchem.com The reactivity of its exocyclic double bond allows for a range of chemical transformations, making it a valuable precursor for creating intricate molecular frameworks. researchgate.netacs.org

One of the notable synthetic routes to this compound involves the reductive coupling of cyclohexanone (B45756) using low-valent titanium, a reaction known as the McMurry synthesis. scribd.com Another method involves a photochemical reaction of dispiro[5.1.5.1]tetradecane-7,14-dione. orgsyn.org This dione, when dissolved in methylene (B1212753) chloride and irradiated, evolves carbon monoxide to form this compound. orgsyn.org Additionally, it can be prepared through the dehydration and saponification of 1-(1-cyclohexenyl)cyclohexanecarboxylic acid, followed by decarboxylation. orgsyn.org

The structural characteristics of this compound, with its two fused cyclohexane (B81311) rings, contribute to its specific stereochemistry and electronic properties, which in turn influence its reactivity and interactions with other molecules. ontosight.ai

Table 1: Synthetic Methods for this compound

MethodPrecursor(s)Key Conditions
McMurry ReactionCyclohexanoneLow-valent titanium (e.g., TiCl3(DME)1.5 and Zn-Cu)
Photochemical ReactionDispiro[5.1.5.1]tetradecane-7,14-dioneIrradiation in methylene chloride
Dehydration/Decarboxylation1-(1-Cyclohexenyl)cyclohexanecarboxylic acidDehydration, saponification, then decarboxylation at 195°C
Debromination1,1'-DibromobicyclohexylZinc in acetic acid

This table summarizes various reported methods for the synthesis of this compound.

Significance of Bicyclic Olefinic Systems in Chemical Research

Bicyclic olefinic systems, such as this compound, are of considerable interest in chemical research due to their unique structural and reactive properties. ontosight.ai The presence of two rings fused together often introduces ring strain, which can significantly influence the molecule's reactivity. ontosight.aiwikipedia.org This strain arises from the distortion of bond angles from their ideal values to accommodate the cyclic structure. wikipedia.orgsaskoer.ca

The reactivity of bicyclic alkenes is often driven by the release of this ring strain. nih.govbeilstein-journals.org For instance, the functionalization of the double bond can alleviate some of the strain by changing the hybridization of the carbon atoms involved. nih.govbeilstein-journals.org In some cases, reactions can lead to the opening of the bicyclic framework, a process that is particularly favorable in systems containing weaker bonds. nih.gov

The rigid and well-defined stereochemistry of bicyclic alkenes also makes them valuable substrates in stereoselective reactions. nih.govbeilstein-journals.org The distinct "endo" and "exo" faces of the molecule can interact differently with reagents, leading to the preferential formation of one stereoisomer over another. nih.govbeilstein-journals.org This stereocontrol is crucial in the synthesis of complex molecules with specific three-dimensional arrangements, such as pharmaceuticals and natural products. core.ac.uknih.gov The development of methods for constructing bicyclic ring systems is a key objective in organic synthesis. nih.govacs.org

Historical Scientific Literature and Early Studies of this compound and Analogues

The study of bicyclic systems and their synthesis has a rich history. Early investigations into the synthesis of bicycloalkylidenes laid the groundwork for understanding the formation of compounds like this compound. ucl.ac.uk One of the foundational reactions in this area is olefin metathesis, a process that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org The development of this reaction, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the Nobel Prize in Chemistry in 2005, has revolutionized the synthesis of complex olefins. wikipedia.orgacs.org

The mechanism of olefin metathesis, first proposed by Hérisson and Chauvin in 1971, involves a metallacyclobutane intermediate and is now widely accepted. wikipedia.orgharvard.edu This powerful synthetic tool has been applied to the synthesis of a wide variety of cyclic and bicyclic compounds. nih.govresearchgate.net

Early synthetic methods for this compound itself include the debromination of 1,1'-dibromobicyclohexyl with zinc. orgsyn.org Another historical route involves the treatment of ethyl 1-bromocyclohexanecarboxylate with magnesium, followed by reaction with cyclohexanone, dehydration, saponification, and finally decarboxylation to yield the target olefin. orgsyn.org The photochemical synthesis from dispiro[5.1.5.1]tetradecane-7,14-dione, noted for its simplicity and good yield, also represents a significant contribution to the historical synthesis of this compound. orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20 B110181 Cyclohexylidenecyclohexane CAS No. 4233-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHVMZDLYBHASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2CCCCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195141
Record name Cyclohexylidenecyclohexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4233-18-5
Record name Cyclohexylidenecyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylidenecyclohexane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iii. Reaction Mechanisms and Reactivity Studies of Cyclohexylidenecyclohexane

Oxidation Reactions of Cyclohexylidenecyclohexane

This compound is susceptible to oxidation at its carbon-carbon double bond and allylic positions. The course of the oxidation is highly dependent on the nature of the oxidizing agent employed. Reactions with singlet oxygen typically lead to allylic hydroperoxides, while stronger oxidizing agents can cleave the double bond to yield cyclohexanone (B45756) derivatives.

The reaction of this compound with singlet oxygen ('O₂) proceeds via an ene reaction, a pericyclic reaction involving the transfer of an allylic hydrogen to the oxygen molecule with a concomitant shift of the double bond. wikipedia.orgbhu.ac.in This process results in the formation of allylic hydroperoxides. wikipedia.org Studies have shown that the reactivity of this compound in this reaction is part of a broader investigation into the behavior of various olefins with singlet oxygen. researchgate.net The resulting 1-(cyclohex-1-enyl)cyclohexyl hydroperoxide is relatively stable and does not readily undergo allylic rearrangement, unlike the hydroperoxides derived from some other cyclic olefins. researchgate.net

The Schenck ene reaction, which describes the reaction of singlet oxygen with an alkene to form an allylic hydroperoxide, is a key process in the photo-oxidation of this compound. wikipedia.org This reaction can exhibit stereoselectivity, which is influenced by the conformation of the substrate. rug.nl The singlet oxygen, typically generated photochemically in the presence of a sensitizer, attacks the alkene. wikipedia.org For this compound, this leads to the formation of stereoisomeric allylic hydroperoxides. acs.org The reaction is considered to have high atom economy as both oxygen atoms from the singlet oxygen molecule are incorporated into the product. researchgate.net

The stereochemical outcome of the singlet oxygen ene reaction with this compound is significantly influenced by the molecule's conformation. Studies on conformationally fixed derivatives of this compound have revealed that the ratio of the resulting stereoisomeric allylic hydroperoxides is dependent on the starting conformer. rug.nlacs.org

Research on C₂h and C₂ᵥ conformers of this compound demonstrated that each conformer reacts with singlet oxygen to produce two stereoisomeric allylic hydroperoxides, but in differing ratios. acs.org This observation is inconsistent with a purely suprafacial mechanism, where the reaction would proceed from a single face of the alkene. acs.org These findings suggest a more complex mechanism, possibly involving an intermediate that allows for conformational changes before the final hydrogen transfer step. psu.edu The chair-like transition state is a common model for understanding the stereoselectivity of ene reactions, where steric factors play a crucial role. wikipedia.org

Table 1: Product Ratios in the Photo-oxidation of this compound Conformers

Starting ConformerRatio of Product 3a to 4a
Conformer 160:40
Conformer 233:67

Data sourced from a study on the reaction of singlet oxygen with conformationally fixed cyclohexylidenecyclohexanes. acs.org

The allylic hydroperoxides formed from the singlet oxygen ene reaction can undergo further reactions, including rearrangements. psu.edu The study of the rearrangement of 1-(cyclohex-1-enyl)cyclohexyl hydroperoxide, the product of the reaction with this compound, has been a subject of investigation. researchgate.net It has been noted that this particular hydroperoxide does not readily rearrange. researchgate.net However, in the presence of triplet oxygen, it can react to form 1-(6-hydroperoxycyclohex-1-enyl)cyclohexyl hydroperoxide. researchgate.net The mechanism of allylic hydroperoxide rearrangement is generally understood to be a homolytic process, a concept clarified over the 50 years since its discovery by Schenck. researchgate.net This involves the formation of an allylperoxyl radical. researchgate.netrsc.org

The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃), on this compound leads to the cleavage of the carbon-carbon double bond. This oxidative cleavage is a characteristic reaction of alkenes with these powerful reagents.

The oxidation of this compound with strong oxidizing agents like potassium permanganate or chromium trioxide results in the formation of cyclohexanone. vedantu.com In this reaction, the double bond is broken, and the carbon atoms that were part of the double bond are oxidized to carbonyl groups. Since both of these carbons are part of separate cyclohexane (B81311) rings, the product is two molecules of cyclohexanone. This type of oxidative cleavage is a common synthetic route for the preparation of ketones from appropriately substituted alkenes. vedantu.com The reaction with acidic potassium permanganate, for instance, is known to cleave the double bond of cyclic alkenes to form dicarboxylic acids, but in the case of a disubstituted alkene like this compound, ketones are the expected product. vedantu.comumass.edu Similarly, chromium trioxide is a potent oxidizing agent capable of cleaving double bonds to yield carbonyl compounds. organic-chemistry.org

Oxidative Rearrangements in Related Systems

While specific studies on the oxidative rearrangement of this compound are not extensively detailed in the provided results, the behavior of related cyclic systems provides valuable insights. For instance, the oxidation of cyclohexene (B86901), a structurally similar alkene, using reagents like tert-butylhydroperoxide in the presence of cobalt(II) phthalocyanine (B1677752) catalysts yields products such as 2-cyclohexen-1-one (B156087) and 2-cyclohexen-1-ol, indicating that allylic oxidation is a favored pathway. researchgate.net This suggests that this compound could undergo similar transformations, potentially leading to the formation of 2-cyclohexylidenecyclohexan-1-one or other rearranged products under oxidative conditions. The formation of such products would involve the abstraction of an allylic hydrogen atom followed by the introduction of an oxygen-containing functional group.

Reduction Reactions of this compound

The double bond in this compound is susceptible to reduction, leading to the formation of saturated cyclohexane derivatives. This transformation is commonly achieved through catalytic hydrogenation.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond in the presence of a metal catalyst. The mechanism generally proceeds through the adsorption of both the alkene and hydrogen molecules onto the surface of the catalyst. youtube.com This is followed by the stepwise transfer of hydrogen atoms to the carbon atoms of the double bond, resulting in the formation of the corresponding alkane. youtube.com The reaction is typically carried out using catalysts such as platinum, palladium, or nickel. youtube.com

The process can be described in broad strokes as the metal catalyst activating the dihydrogen by breaking the H-H bond and forming new metal-hydrogen bonds on its surface. The alkene then approaches and inserts itself into one of these metal-hydrogen bonds, forming a metal-carbon bond. This intermediate holds the alkene in place for the subsequent addition of the second hydrogen atom. youtube.com

Stereospecificity in Hydrogenation Processes

A key feature of catalytic hydrogenation is its stereospecificity, typically proceeding via syn-addition. youtube.com This means that both hydrogen atoms add to the same face of the double bond. youtube.com For a molecule like this compound, this results in the formation of bicyclohexyl (B1666981) where the two newly added hydrogen atoms are on the same side of the original double bond plane. The degree of stereoselectivity can be influenced by the structure of the reactant, the choice of catalyst, and the reaction conditions. sinica.edu.tw

In the context of substituted cyclohexene systems, the directing effects of existing functional groups can influence the stereochemical outcome. For instance, hydroxyl and amino groups can act as syn-directing groups in heterogeneous hydrogenation. sinica.edu.tw While this compound itself lacks such directing groups, the principle of syn-addition from the less sterically hindered face of the molecule generally applies.

Catalytic Transfer Hydrogenation Methodologies

Catalytic transfer hydrogenation (CTH) offers an alternative to using pressurized hydrogen gas. wikipedia.org In this method, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, transfers hydrogen to the substrate in the presence of a catalyst. wikipedia.orgmdpi.com This technique is often considered safer and more convenient for laboratory-scale synthesis. wikipedia.org

For the reduction of alkenes like cyclohexene, palladium-based catalysts are commonly employed in CTH, with isopropanol serving as both the hydrogen donor and the solvent. acgpubs.orgresearchgate.net The reaction rate can be significantly enhanced by the addition of certain promoters, such as polysaccharides. acgpubs.orgresearchgate.net The mechanism of CTH catalyzed by transition metal complexes is often described as proceeding through an "outer sphere" mechanism. wikipedia.org For example, using an iridium catalyst and isopropanol, the process involves the formation of an alkoxy iridium species, followed by β-elimination to generate an iridium hydride, which then delivers the hydrogen to the unsaturated substrate. mdpi.com

Table 1: Comparison of Hydrogenation Methods for Alkenes

Feature Catalytic Hydrogenation Catalytic Transfer Hydrogenation
Hydrogen Source Molecular Hydrogen (H₂) Gas Organic Donor Molecules (e.g., isopropanol, formic acid) wikipedia.orgmdpi.com
Pressure Typically High Pressure Atmospheric Pressure wikipedia.org
Catalysts Platinum, Palladium, Nickel youtube.com Ruthenium, Rhodium, Palladium Complexes wikipedia.org
Stereochemistry Syn-addition youtube.com Dependent on catalyst and substrate

| Safety | Requires handling of flammable H₂ gas under pressure | Generally considered safer, avoids high-pressure H₂ wikipedia.org |

Formation of Saturated Cyclohexane Derivatives

The complete reduction of the double bond in this compound yields bicyclohexyl (also known as cyclohexylcyclohexane). This saturated derivative is a direct consequence of the addition of two hydrogen atoms across the exocyclic double bond. The formation of this product is a common outcome in hydrogenation reactions aimed at saturating unsaturated hydrocarbons. acgpubs.org

Substitution Reactions Involving this compound

While addition reactions at the double bond are predominant, substitution reactions can also occur, particularly at the allylic positions. The hydrogen atoms on the carbon atoms adjacent to the double bond are allylic and can be susceptible to abstraction, leading to the formation of radical or ionic intermediates that can then react with various reagents.

For instance, allylic bromination of cyclohexene is a known radical substitution reaction. slideshare.net This suggests that under appropriate conditions, such as with N-bromosuccinimide (NBS) in the presence of a radical initiator, this compound could undergo substitution at one of its allylic positions.

Furthermore, substitution reactions can be part of more complex transformations. In the presence of strong acids, the double bond can be protonated to form a carbocation. This intermediate can then be attacked by a nucleophile. youtube.com The stability of the resulting carbocation and the nature of the nucleophile and solvent will dictate the outcome of such reactions. youtube.com In the context of cyclohexane systems, the stereochemistry of substitution reactions (SN1 vs. SN2) is heavily influenced by the conformation of the ring and the position (axial vs. equatorial) of the leaving group and incoming nucleophile. youtube.com

Electrophilic Substitution Reactions

While aromatic compounds undergo electrophilic substitution, the electron-rich double bond of alkenes like this compound primarily engages in electrophilic addition reactions. In this process, an electrophile adds to the double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds.

The mechanism typically proceeds in two steps. First, the electrophile (E⁺) attacks the π bond, forming a carbocation intermediate. This is the rate-determining step. Second, a nucleophile (Nu⁻) attacks the carbocation, yielding the final addition product. For symmetrical alkenes like this compound, Markovnikov's rule is not a factor.

Common electrophilic additions include:

Halogenation: The reaction with bromine (Br₂), for instance, proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion to give the anti-addition product, 1,2-dibromo-1,1'-bicyclohexyl. chemguide.co.uklibretexts.orgchemguide.co.uk The distinct red-brown color of bromine disappears during this reaction, a common test for unsaturation. libretexts.org

Hydrohalogenation: The addition of hydrogen halides, such as hydrogen chloride (HCl), involves the protonation of the double bond to form a tertiary carbocation, which is then attacked by the halide ion to yield the corresponding halocyclohexane derivative. vaia.comchegg.com

Reactions with Nitrosonium Ions: In certain contexts, electrophilic species can catalyze other transformations. For instance, the nitrosonium cation (NO⁺) can activate alkenes. In the absence of other nucleophiles, this can lead to the dimerization of the alkene. chemistrysteps.com

Table 1: Examples of Electrophilic Addition Reactions
Reaction TypeElectrophileNucleophileIntermediateProduct
BrominationBr₂Br⁻Cyclic Bromonium Ion1,2-dibromo-1,1'-bicyclohexyl
HydrochlorinationHClCl⁻Tertiary Carbocation1-chloro-1,1'-bicyclohexyl

Nucleophilic Substitution Reactions in Cyclohexane Systems

Direct nucleophilic substitution on the double bond of this compound is not a characteristic reaction. However, the principles of nucleophilic substitution are crucial to understanding the reactivity of its saturated derivatives or when considering reactions at the allylic position after functionalization. The stereochemical outcome of S_N1 and S_N2 reactions in cyclohexane systems is heavily dependent on the conformation of the substrate. psu.eduslideshare.net

The use of conformationally-locked systems, such as 4-tert-butylcyclohexyl derivatives, has been instrumental in these studies. spcmc.ac.in The bulky tert-butyl group effectively locks the ring into a specific chair conformation, allowing for the distinct study of axial versus equatorial substituents.

S_N1 Reactions: In S_N1 reactions, which proceed through a carbocation intermediate, an axial leaving group generally leads to a faster reaction rate than an equatorial one. slideshare.netspcmc.ac.in This is attributed to "steric acceleration." The ground state of the axial isomer is higher in energy due to 1,3-diaxial interactions. The formation of the planar carbocation intermediate relieves this strain, lowering the activation energy compared to the more stable equatorial isomer. spcmc.ac.in For example, the solvolysis of cis-4-tert-butylcyclohexyl tosylate (axial leaving group) is 2.3 to 4.0 times faster than its trans counterpart (equatorial leaving group). spcmc.ac.in

S_N2 Reactions: In S_N2 reactions, the nucleophile must attack from the backside of the carbon-leaving group bond. For an equatorial leaving group, this trajectory is hindered by the cyclohexane ring itself (specifically, the axial hydrogens at C-3 and C-5). spcmc.ac.in Conversely, an axial leaving group is more accessible to backside attack. Consequently, axial isomers react more rapidly in S_N2 displacements. For instance, the reaction of cis-4-tert-butylcyclohexyl tosylate (axial) with thiophenolate is about 31 times faster than the trans (equatorial) isomer. spcmc.ac.in

Table 2: Relative Reactivity in Nucleophilic Substitution of 4-tert-Butylcyclohexyl Tosylates
IsomerLeaving Group PositionReaction TypeRelative Rate (k_cis / k_trans)Rationale
cisAxialS_N1 (Solvolysis)~3-4Relief of 1,3-diaxial strain (Steric Acceleration)
transEquatorialS_N1 (Solvolysis)1More stable ground state
cisAxialS_N2 (with Thiophenolate)~31Accessible backside attack
transEquatorialS_N2 (with Thiophenolate)1Sterically hindered backside attack

Pericyclic Reactions of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. organic-chemistry.org this compound and its derivatives are known to participate in several types of these reactions.

Cycloaddition Reactions (e.g., [2+2] and [4+2] Cycloadditions)

Cycloaddition is a reaction where two or more unsaturated molecules combine to form a cyclic adduct. vaia.com

[2+2] Cycloadditions: These reactions involve the combination of two 2π-electron systems to form a four-membered ring. While thermally forbidden for simple alkenes, photochemical [2+2] cycloadditions are common. A notable example for this compound is the reaction with singlet oxygen (¹O₂), which can yield a 1,2-dioxetane. researchgate.netelectronicsandbooks.com Ketenes (R₂C=C=O) are also well-known partners in thermal [2+2] cycloadditions with alkenes, reacting via a concerted, suprafacial-antarafacial mechanism to form cyclobutanones. nucleos.comchemtube3d.comcomporgchem.com

[4+2] Cycloadditions (Diels-Alder Reaction): The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. organic-chemistry.orgwikipedia.orgucalgary.ca this compound, being a non-conjugated alkene, cannot act as the diene component. While it could potentially act as a dienophile, it is electron-rich and lacks the electron-withdrawing groups that typically activate dienophiles for standard Diels-Alder reactions. organic-chemistry.orgucalgary.ca Therefore, [4+2] cycloadditions are not a characteristic reaction of this compound under normal conditions.

Electrocyclic Reactions and Ring Opening

Electrocyclic reactions are intramolecular pericyclic reactions where a conjugated polyene undergoes cyclization to form a ring, converting a π-bond into a σ-bond, or the reverse ring-opening process. comporgchem.comcore.ac.uk The stereochemistry is governed by the Woodward-Hoffmann rules, proceeding in either a conrotatory or disrotatory fashion depending on the number of π-electrons and whether the reaction is thermal or photochemical. chemguide.co.uknih.gov As this compound is not a conjugated polyene, it does not undergo electrocyclic reactions itself. Such reactions would only be possible for derivatives that contain a conjugated diene or triene system. youtube.com

Sigmatropic Rearrangements

A sigmatropic rearrangement is an uncatalyzed, intramolecular reaction in which a σ-bond migrates across a conjugated π-electron system. nucleos.comwikipedia.org These reactions are classified by an order [i,j], which denotes the number of atoms over which the σ-bond migrates. wikipedia.org Famous examples include the Cope and Claisen rearrangements. wikipedia.org The basic structure of this compound lacks the requisite conjugated system of alternating single and double bonds needed for these rearrangements to occur. Therefore, like electrocyclic reactions, sigmatropic rearrangements are not characteristic of the parent molecule.

Ene Reactions with Diverse Enophiles

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond known as an "enophile". acs.org The reaction proceeds through a cyclic transition state, resulting in the formation of a new σ-bond, the migration of the double bond, and the transfer of the allylic hydrogen. acs.org this compound is a classic substrate for the ene reaction.

A key example is its reaction with singlet oxygen, where the ene reaction competes with the [2+2] cycloaddition mentioned earlier. researchgate.netresearchgate.net This reaction yields an allylic hydroperoxide. psu.edu A variety of other enophiles have also been shown to react with this compound and its derivatives. psu.edu

Table 3: Ene Reactions of Cyclohexylidene Systems with Various Enophiles
Ene SubstrateEnophileProduct Type
This compoundSinglet Oxygen (¹O₂)Allylic Hydroperoxide
This compoundNitrosyl Hydride (HN=O)N-Allylhydroxylamine
This compoundNitrosoformaldehyde (HCON=O)N-Allyl-N-formylhydroxylamine
This compoundMethyl PropiolateAllylic-substituted alkyne
1-MethylcyclohexeneNitrosocarbonyl BenzeneN-Allyl-N-benzoylhydroxylamine

The reaction with methyl propiolate is notable as it is accompanied by the formation of cyclobutenes via a competing [2+2] cycloaddition pathway. psu.edu Studies with various enophiles have shown that the stereoselectivity of these ene reactions often supports the formation of an intermediate adduct, which can undergo conformational changes before the final hydrogen transfer occurs. psu.edu

Reactive Intermediates and Reaction Pathways

The double bond in this compound is susceptible to attack by electrophiles and can also participate in radical reactions, leading to the formation of various reactive intermediates. These transient species are crucial in dictating the outcome of chemical reactions involving this compound.

The formation of reactive intermediates from this compound is often initiated by the addition of a chemical species to the double bond. For instance, in oxidation reactions, the interaction with an oxidizing agent can lead to the formation of epoxide or diol intermediates. Similarly, reactions with halogens can proceed through halonium ion intermediates.

The characterization of these short-lived species presents a significant experimental challenge. allen.in Techniques such as low-temperature spectroscopy and matrix isolation have been employed to trap and study these intermediates. In some cases, the intermediates can be stabilized by using specific reagents or reaction conditions, allowing for their isolation and characterization by conventional spectroscopic methods like NMR and IR spectroscopy.

A notable example involves the reaction of this compound with singlet oxygen, which leads to the formation of allylic hydroperoxides. psu.edu These hydroperoxides can then undergo further reactions, and their structures have been characterized using spectroscopic techniques and in some cases, single-crystal X-ray diffraction of their derivatives. psu.edu The study of these hydroperoxides and their subsequent transformations provides insight into the reactivity of the initial peroxyl radical intermediates. psu.eduresearchgate.net

In the context of acid-catalyzed reactions, such as the dehydration of cyclohexanol (B46403) derivatives to form this compound, carbocation intermediates are proposed. The stability of these carbocations influences the reaction pathway and the distribution of products.

Mass spectrometry has emerged as a powerful tool for probing the mechanisms of chemical reactions, including those involving this compound. It allows for the detection and characterization of gas-phase ions, which can be representative of the reactive intermediates formed in solution. nist.gov

Ion spectroscopy, a specialized area of mass spectrometry, provides detailed structural information about ions. Techniques such as Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry can be used to study the gas-phase basicity and proton affinity of molecules like this compound, offering insights into the stability of their corresponding protonated species (carbocations). csic.es By examining the proton exchange reactions between this compound and various reference bases, the thermodynamic properties of the protonated intermediate can be determined. csic.es This data is valuable for understanding the energetics of acid-catalyzed reaction pathways.

Collision-induced dissociation (CID), also known as collisionally activated dissociation (CAD), is a tandem mass spectrometry technique used to fragment ions and deduce their structure. wikipedia.org In the context of this compound, CID can be applied to the molecular ion or its reaction intermediates to understand their fragmentation patterns. nih.gov This information helps in elucidating the connectivity of atoms within the ion and can be used to differentiate between isomeric structures.

The process involves accelerating the ion of interest and colliding it with a neutral gas, such as helium or argon. wikipedia.orgnih.gov The collision converts some of the ion's kinetic energy into internal energy, leading to bond cleavage. wikipedia.org The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the precursor ion's structure. For instance, studies on related unsaturated systems have utilized CID of silver cationized species to probe fragmentation pathways. researchgate.net

Ion mobility spectrometry (IMS) can be coupled with mass spectrometry to separate ions based on their size and shape. This technique can be used to distinguish between different conformations of reactive intermediates, such as the chair and boat conformers of the cyclohexyl rings in this compound-derived ions.

Computational chemistry provides a powerful theoretical framework to complement experimental studies of reaction mechanisms. Methods like Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction involving this compound. researchgate.net

By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways. These calculations can predict the geometries of transient species and the activation energies required for different reaction steps. For example, computational models can be used to investigate the steric and electronic factors that influence the regioselectivity and stereoselectivity of reactions.

The table below presents a hypothetical comparison of activation energies for different proposed reaction pathways of this compound, as might be determined through computational modeling.

Reaction PathwayProposed IntermediateCalculated Activation Energy (kcal/mol)
EpoxidationEpoxide15.2
Acid-Catalyzed HydrationSecondary Carbocation25.8
Radical BrominationAllylic Radical12.5

Note: The data in this table is illustrative and intended to represent the type of information that can be obtained from computational studies.

These computational insights, when combined with experimental data from spectroscopic and mass spectrometric investigations, provide a comprehensive understanding of the intricate reaction mechanisms of this compound.

Iv. Spectroscopic and Advanced Structural Characterization of Cyclohexylidenecyclohexane and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For cyclohexylidenecyclohexane and its analogues, NMR studies, including ¹H and ¹³C NMR, are fundamental for confirming structural assignments. The chemical shifts observed in the NMR spectra provide information about the electronic environment of the individual atoms within the molecule. nih.govguidechem.comguidechem.com

Cyclohexane (B81311) and its derivatives are not static molecules; they undergo rapid conformational changes, most notably the "ring-flip" between two chair conformations. algoreducation.comvu.nl This dynamic process is a key area of study in cyclohexane chemistry. The energy barrier and rate of this interconversion can be significantly influenced by the presence of substituents on the ring. nih.gov

In substituted cyclohexanes, the position of the substituent (axial vs. equatorial) affects the conformational equilibrium. The steric bulk of a substituent generally favors the equatorial position to minimize steric interactions. algoreducation.com For some isomers, such as certain trans-1,2-disubstituted cyclohexanes, steric repulsion can lower the energy barrier for ring inversion, leading to a more dynamic interplay between different conformations. nih.gov

Temperature plays a crucial role in NMR studies of conformational dynamics. At room temperature, the ring-flip is often so rapid that the NMR spectrum shows averaged signals for the axial and equatorial protons. youtube.com However, at lower temperatures, this process can be slowed down, allowing for the observation of distinct signals for each conformer. youtube.com This technique, known as dynamic NMR, allows for the determination of the thermodynamic parameters (ΔG°, ΔH°, ΔS°) of the conformational equilibrium. rsc.org

Table 1: Key Concepts in Cyclohexane Conformational Dynamics

ConceptDescriptionSignificance
Chair Conformation The most stable, strain-free conformation of the cyclohexane ring. algoreducation.comPredominant conformation influencing the molecule's ground-state properties.
Boat Conformation A less stable, higher-energy conformation with significant steric strain. algoreducation.comActs as a transition state or intermediate in the ring-flip process.
Ring Inversion (Ring-Flip) The rapid interconversion between two chair conformations. vu.nlA dynamic process that averages the environments of axial and equatorial substituents at higher temperatures. youtube.com
Axial and Equatorial Positions The two types of substituent positions on the chair conformation. algoreducation.comThe relative stability of substituents in these positions determines the conformational preference.
Steric Hindrance Repulsive interactions between atoms or groups in close proximity. algoreducation.comA major factor influencing conformational stability and the preference for equatorial substitution.

NMR spectroscopy is instrumental in determining the stereochemistry of this compound and its analogues, including the cis/trans isomerism in substituted systems. researchgate.net The spatial arrangement of atoms and groups within a molecule leads to distinct NMR signals, allowing for the differentiation between stereoisomers.

The coupling constants (J-values) between adjacent protons, which can be measured from high-resolution ¹H NMR spectra, are particularly informative. These values are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship allows for the determination of the relative stereochemistry of substituents on the cyclohexane ring.

For polymers containing cyclohexane rings, such as poly(1,4-cyclohexylidene cyclohexane-1,4-dicarboxylate) (PCCD), NMR is used to determine the cis/trans isomer ratio of the cyclohexylene units. researchgate.netresearchgate.net This ratio is a critical factor that influences the polymer's properties, including its crystallinity and thermal behavior. researchgate.netresearchgate.net

X-ray Diffraction (XRD) Studies of this compound Derivatives

The crystal structure of bicyclohexylidene (a synonym for this compound) has been determined at low temperatures. nih.gov The analysis revealed a triclinic crystal system with a P-1 space group. nih.gov The precise cell dimensions and angles have been reported, providing a foundational understanding of its solid-state structure. nih.gov

XRD studies have also been crucial in characterizing the structures of various derivatives and analogues of this compound. For instance, the crystal structures of uranium pinacolates derived from cyclohexanone (B45756) have been investigated, although the formation of this compound was not observed in that specific reaction. psu.edu The technique has also been applied to more complex systems containing cyclohexyl moieties, such as N-(4-(cyclohexylimino)pent-2-en-2-yl)cyclohexanamine, to elucidate their solid-state conformations. researchgate.net

For polymeric materials containing cyclohexane units, XRD is used to determine the crystal structure and the degree of crystallinity, which are closely related to the material's mechanical and thermal properties. researchgate.netmdpi.comacs.org

Table 2: Crystallographic Data for Bicyclohexylidene

ParameterValueReference
Formula C₁₂H₂₀ nih.gov
Crystal System Triclinic nih.gov
Space Group P-1 nih.gov
a (Å) 5.2346 nih.gov
b (Å) 6.1700 nih.gov
c (Å) 8.3346 nih.gov
α (°) 71.831 nih.gov
β (°) 77.530 nih.gov
γ (°) 74.985 nih.gov

Data obtained from low-temperature structure determination.

Beyond individual molecular structure, XRD provides invaluable information about how molecules are arranged in the crystal lattice, a concept known as molecular packing. nih.gov The way molecules pack is governed by a variety of intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and in some cases, hydrogen bonds. nih.govnih.govmdpi.com

The analysis of molecular packing is crucial for understanding the physical properties of a material. nih.govnih.gov Different packing arrangements can lead to polymorphism, where a compound can exist in multiple crystalline forms with different properties. mdpi.com In the context of this compound derivatives, understanding the intermolecular interactions can shed light on factors influencing crystal stability and morphology. researchgate.net The study of how molecules arrange themselves in the solid state is a fundamental aspect of crystal engineering, which aims to design materials with specific properties based on their crystal structure. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Bonding Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. photothermal.comnih.gov These techniques are complementary and provide a molecular "fingerprint" that is characteristic of the compound's structure and bonding. mt.com

For this compound, IR spectroscopy can be used to identify key functional groups. A characteristic feature would be the C=C stretching vibration of the double bond, which is expected to appear in the spectrum. The absence of certain bands, such as an O-H stretch, can confirm the successful conversion from precursor molecules like alcohols.

IR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. photothermal.com This complementarity is useful in the study of cyclohexane systems. For example, the symmetric C-C stretching vibrations of the ring are often strong in the Raman spectrum.

Table 3: Key Vibrational Spectroscopy Techniques and Their Applications

TechniquePrincipleInformation Gained for this compound Analogues
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecules, exciting vibrational modes that cause a change in the dipole moment. photothermal.comIdentification of functional groups (e.g., C=C, C-H), confirmation of reaction completion.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing information about vibrational modes that cause a change in polarizability. photothermal.comAnalysis of symmetric bonds and the carbon skeleton, complementary information to IR spectroscopy. mt.com

Correlation of Spectral Features with Molecular Structure

Spectroscopic analysis provides a powerful means to correlate the observed spectral data with the specific structural features of this compound. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are two primary techniques used for this purpose.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. utdallas.edu In the case of this compound, the most salient feature is the carbon-carbon double bond (C=C) of the exocyclic alkene group. This bond gives rise to a characteristic stretching vibration in the IR spectrum. The spectrum of this compound also displays signals corresponding to C-H bonds. utdallas.edu

Key IR Spectral Features for this compound:

Vibrational ModeWavenumber (cm⁻¹)Significance
C=C Stretch~1650Confirms the presence of the alkene double bond.
C-H Stretch (sp³ carbons)~2850-2930Indicates the C-H bonds of the cyclohexane rings.
C-H Bending~1440-1465Corresponds to the scissoring and bending vibrations of the CH₂ groups.

This table is based on expected values for similar structures and general principles of IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are instrumental in characterizing this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show signals corresponding to the different types of protons in the molecule. The protons on the carbons adjacent to the double bond (allylic protons) would appear at a different chemical shift compared to the other methylene (B1212753) protons of the cyclohexane rings. Due to the symmetry of the molecule, the number of distinct signals may be limited.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, one would expect to see distinct signals for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the cyclohexane rings. The chemical shifts of these carbons provide further confirmation of the molecular structure.

Expected NMR Spectral Data for this compound:

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~2.1MultipletAllylic protons (-CH₂-C=)
¹H~1.5-1.6MultipletOther methylene protons (-CH₂-)
¹³C~133Singletsp² carbons (C=C)
¹³C~30-32Tripletsp³ carbons adjacent to the double bond
¹³C~27-28TripletOther sp³ carbons

This table represents predicted values based on known chemical shift ranges for similar structural motifs.

The combination of IR and NMR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. nih.gov

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. utdallas.edu When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). chemguide.co.uk This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, generating a mass spectrum. chemguide.co.ukidc-online.com

For this compound (C₁₂H₂₀), the molecular ion peak would be observed at an m/z value corresponding to its molecular weight, which is approximately 164.29 g/mol . nih.gov The presence of this peak confirms the molecular formula of the compound. nist.gov

The fragmentation of the this compound molecular ion is influenced by the stability of the resulting carbocations and radicals. chemguide.co.ukidc-online.com Due to the absence of heteroatoms, the fragmentation is primarily driven by the cleavage of C-C bonds within the cyclohexane rings and around the double bond. idc-online.com The structure of the molecule, with its two fused rings, will influence the fragmentation pathways, leading to a characteristic pattern of fragment ions. quora.com

Key Fragmentation Pathways and Expected Fragment Ions:

The fragmentation of cycloalkanes often involves the initial opening of the ring, followed by subsequent bond cleavages. youtube.com For this compound, likely fragmentation pathways include:

Loss of alkyl fragments: Cleavage of C-C bonds within the cyclohexane rings can lead to the loss of small alkyl radicals (e.g., ethyl, propyl, butyl), resulting in the formation of stable carbocations. idc-online.com

Retro-Diels-Alder type reactions: Although not a classic diene, the cyclic structure may undergo fragmentation reminiscent of a retro-Diels-Alder reaction, leading to the formation of smaller cyclic or acyclic fragments.

Cleavage adjacent to the double bond: The bonds allylic to the double bond are often susceptible to cleavage.

Table of Potential Fragment Ions in the Mass Spectrum of this compound:

m/z ValuePossible Fragment IonNeutral Loss
164[C₁₂H₂₀]⁺-
135[C₁₀H₁₅]⁺C₂H₅• (ethyl radical)
121[C₉H₁₃]⁺C₃H₇• (propyl radical)
107[C₈H₁₁]⁺C₄H₉• (butyl radical)
93[C₇H₉]⁺C₅H₁₁• (pentyl radical)
81[C₆H₉]⁺C₆H₁₁• (cyclohexyl radical)
67[C₅H₇]⁺-

This table is illustrative and based on general principles of mass spectral fragmentation of cyclic and unsaturated hydrocarbons. idc-online.com

The analysis of the relative abundances of these fragment ions in the mass spectrum provides a unique fingerprint for this compound, allowing for its identification and differentiation from other isomers. nist.gov The ionization energy of this compound has been determined to be 8.16 ± 0.02 eV. nist.gov

V. Computational Chemistry and Theoretical Investigations of Cyclohexylidenecyclohexane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and how this dictates its chemical behavior. For cyclohexylidenecyclohexane, also known as bicyclohexylidene, these methods have been employed to analyze its molecular orbitals and predict its electronic transitions.

While specific Density Functional Theory (DFT) studies focused solely on this compound are not extensively detailed in available literature, the principles of DFT are applied in broader quantum chemical calculations to investigate electronic structure. Related high-level computational methods, such as ab initio Self-Consistent Field (SCF) calculations, have been used to interpret the electronic properties of bicyclohexylidenes. researchgate.net These calculations, often using basis sets like 6-31G, provide a foundational understanding of the molecule's ground state electronic configuration and orbital energies, which are key parameters in predicting reactivity. researchgate.net Such studies on the electronic structure of 1,1'-bicyclohexylidene have indicated that electronic coupling of the excited ππ valence state with Rydberg states is fundamental to its electronic properties. researchgate.net

Molecular orbital (MO) analysis is crucial for predicting how a molecule will interact with other reagents. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. researchgate.net

For this compound, ab initio Multi-Reference Configuration Interaction (MRDCI) calculations have been performed to assign its lowest valence transitions. researchgate.net These theoretical analyses have unequivocally shown that the key electronic transitions for the molecule correspond to π→π* and π→σ* transitions. researchgate.net The π→π* transition involves the excitation of an electron from the π bonding orbital of the central double bond to the corresponding π* antibonding orbital. The π→σ* transition involves an electron moving from the π bonding orbital to a σ* antibonding orbital associated with the sigma-bond framework of the rings. The energies of these orbitals and the transitions between them are fundamental to the molecule's photochemical behavior.

Table 1: Calculated Electronic Transitions for 1,1'-Bicyclohexylidene

Transition Type Description
π → π* Excitation of an electron from the π bonding orbital to the π* antibonding orbital of the C=C double bond.
π → σ* Excitation of an electron from the π bonding orbital to a σ* antibonding orbital of the cyclohexyl ring framework.

Data derived from ab initio MRDCI calculations. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations allow for the exploration of a molecule's three-dimensional structure and dynamic behavior, providing insights into conformational stability and steric interactions.

The three-dimensional structure of this compound is dictated by the fusion of two six-membered rings through a central double bond. Each ring tends to adopt a low-energy chair conformation to minimize angular and torsional strain.

X-ray crystallography data provides precise details on the solid-state conformation of the molecule. In the crystal structure, this compound exhibits approximate C2h symmetry. researchgate.net The two cyclohexane (B81311) rings are in chair conformations, and the fusion at the double bond dictates their relative orientation. Analysis of the crystal structure reveals specific bond lengths that highlight the molecule's geometry.

Table 2: Selected Crystallographic Bond Lengths for this compound

Bond Average Length (Å)
Apical C(sp3)-C(sp3) 1.521
Other C(sp3)-C(sp3) 1.530

Data obtained from solid-state X-ray diffraction. researchgate.net

Transition State Localization and Reaction Rate Prediction

The study of chemical reactions involving this compound at a computational level involves the localization of transition states and the subsequent prediction of reaction rates. A transition state represents the highest energy point along a reaction coordinate, and its structure is critical for understanding the mechanism of a chemical transformation.

Transition State Localization: Computational methods, particularly those based on Density Functional Theory (DFT), are employed to locate transition state structures. For a reaction involving this compound, this process would begin by defining the reactant(s) and product(s). A search algorithm then explores the potential energy surface to find a first-order saddle point, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This saddle point corresponds to the transition state. The stability and nature of these transition states can be influenced by factors such as substituent effects. For instance, in cycloadditions involving substituted tropones (cyclic ketones with a seven-membered ring), the substitution pattern can lower transition state free energy barriers and increase the number of possible reaction pathways.

Reaction Rate Prediction: Once a transition state is successfully located and verified, Transition State Theory (TST) is commonly used to predict the reaction rate constant (k). The rate constant is calculated based on the free energy difference between the reactants and the transition state (the activation energy). Computational models can predict reaction rates and behavior even for systems where no experimental data is available. Quantum chemistry-based predictive kinetic modeling has advanced to a point where it can compete with traditional empirical methods for constructing kinetic models.

For complex reactions, computational tools can help predict the site- and regioselectivity, which is crucial for synthesis planning. Machine learning models, in particular, have become a significant addition to these predictive endeavors. While specific computational studies detailing transition state localization and reaction rate prediction for reactions of this compound are not abundant in the literature, these established theoretical methods provide a robust framework for such investigations.

Thermodynamic and Kinetic Studies

Computational chemistry is instrumental in determining the thermodynamic and kinetic parameters that govern the behavior of this compound. These studies provide insight into the stability of the molecule and its reactivity.

Gas-phase basicity (GPB) and proton affinity (PA) are fundamental measures of a molecule's intrinsic basicity, free from solvent effects. nih.govnih.gov Proton affinity is the negative of the enthalpy change for the protonation reaction in the gas phase, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. nih.gov These values can be determined through experimental techniques like ion-molecule reactions or calculated using high-level quantum chemical methods. nih.govnih.gov

The National Institute of Standards and Technology (NIST) Chemistry WebBook, a comprehensive database of chemical and physical data, lists gas phase ion energetics data for this compound, but does not provide specific experimental or calculated values for its proton affinity or gas-phase basicity. nist.gov Compilations of such data are crucial, and they rely on a thermochemical ladder where values are often determined relative to a well-established standard, such as the proton affinity of ammonia. nist.govnist.gov The accurate calculation of these properties is vital for understanding reaction mechanisms, particularly in acid-catalyzed processes. nih.gov

PropertyDefinitionValue for this compound
Proton Affinity (PA)The negative of the enthalpy change for the gas-phase protonation of a molecule.Data not available in cited sources. nist.gov
Gas-Phase Basicity (GPB)The negative of the Gibbs free energy change for the gas-phase protonation of a molecule.Data not available in cited sources. nist.gov

The apparent activation energy (Ea) is a critical kinetic parameter derived from the temperature dependence of the reaction rate, as described by the Arrhenius equation. libretexts.orglumenlearning.com It represents the minimum energy required for a reaction to occur. Computationally, the activation energy can be determined by calculating the energy difference between the reactants and the transition state on the potential energy surface.

The Arrhenius equation is given by: k = A e-Ea/RT Where:

k is the rate constant.

A is the pre-exponential factor, related to collision frequency and orientation. lumenlearning.com

Ea is the activation energy.

R is the universal gas constant. lumenlearning.com

T is the absolute temperature. lumenlearning.com

For complex, multi-step reactions, the apparent activation energy can be understood as a weighted average of the enthalpies of all species in the mechanism (including intermediates and transition states) relative to the reactants, with each species' contribution weighted by its degree of rate control. osti.gov While specific experimental or calculated activation energies for reactions involving this compound are not detailed in the available literature, computational studies on similar molecules, like cyclohexane, demonstrate the methodology. For instance, in cyclohexane oxidation, density-functional theory and computational fluid dynamics are used to model the reaction, where the competition between different radical pathways is key to determining product selectivity. researchgate.net Such models rely on accurate activation energies calculated via quantum chemistry and transition state theory. researchgate.net

Computational Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, providing a powerful tool for structure elucidation and the interpretation of experimental spectra. mdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. mdpi.com Quantum chemical computation of NMR chemical shifts (δ) and spin-spin coupling constants (J) has become a routine part of this process. mdpi.com Methods based on Density Functional Theory (DFT) are frequently applied to calculate these parameters. The typical procedure involves:

Generating a conformational ensemble of the molecule.

Optimizing the geometry of each conformer.

Calculating NMR parameters for each conformer.

Averaging the parameters based on the Boltzmann population of each conformer to yield the final predicted spectrum.

Various DFT functionals and basis sets can be benchmarked against experimental data to find the most accurate method for a particular class of molecules. github.io While online tools can predict ¹H and ¹³C NMR spectra for many molecules, detailed computational studies specific to this compound are not prominently featured in the reviewed literature. nmrdb.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule. Computational chemistry can predict IR spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. arxiv.orgarxiv.org DFT calculations are commonly used for this purpose. However, calculated harmonic frequencies often deviate from experimental values due to the neglect of anharmonicity and other systematic errors. arxiv.orgarxiv.org To improve accuracy, the calculated frequencies are often scaled using empirical scaling factors. arxiv.org More advanced and computationally expensive methods can account for anharmonic effects directly. arxiv.orgarxiv.org Recently, machine learning models have emerged as a promising approach to predict IR spectra with high accuracy and reduced computational cost by learning from large databases of experimental and calculated spectra. arxiv.orgarxiv.orgchemicalpapers.com The comparison between theoretically predicted and experimental IR spectra can be a powerful confirmation of the formation of a specific compound, such as in the study of inclusion complexes. researcher.life

Vi. Advanced Applications of Cyclohexylidenecyclohexane in Materials Science and Organic Electronics Research

Cyclohexylidenecyclohexane Derivatives in Polymer Science

Derivatives of the this compound structural motif, particularly those used as monomers, are instrumental in the development of high-performance alicyclic polyesters. These polymers are gaining significant attention as alternatives to traditional aromatic polyesters due to their enhanced thermal stability, excellent UV resistance, and tailorable mechanical properties. The rigid and bulky nature of the cyclohexane (B81311) ring, when incorporated into a polymer backbone, imparts a higher glass transition temperature (Tg) compared to linear aliphatic polyesters. This makes them suitable for applications requiring dimensional stability at elevated temperatures. The stereochemistry of the cyclohexane ring, specifically the ratio of cis to trans isomers, profoundly influences the final properties of the polymer, allowing for precise control over crystallinity and mechanical performance.

Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate), commonly abbreviated as PCCD, is a prominent cycloaliphatic polyester synthesized from monomers derived from the this compound family, namely 1,4-cyclohexanedimethanol (CHDM) and 1,4-cyclohexanedicarboxylic acid (CHDA) or its diester form, dimethyl 1,4-cyclohexanedicarboxylate (DMCD). The synthesis of high-molecular-weight PCCD is typically achieved through polycondensation methods.

Melt polycondensation is the most common industrial method for synthesizing PCCD. researchgate.net This solvent-free process is typically conducted in two distinct stages to maximize molecular weight and control the polymer structure. researchgate.netnsf.gov

Esterification or Transesterification: In the first stage, the monomers, 1,4-cyclohexanedicarboxylic acid (CHDA) and 1,4-cyclohexanedimethanol (CHDM), undergo an esterification reaction at elevated temperatures, typically around 220°C. researchgate.net This reaction forms low-molecular-weight oligomers and releases water as a byproduct. If dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is used instead of CHDA, the process is a transesterification, releasing methanol. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

Polycondensation: The second stage involves increasing the temperature further, often to between 230°C and 275°C, and applying a high vacuum. researchgate.netgoogle.com This reduction in pressure is crucial for efficiently removing the reaction byproducts (water or methanol), which drives the equilibrium toward the formation of high-molecular-weight polymer chains. researchgate.net A catalyst is essential for achieving a practical reaction rate in both stages.

This two-step approach allows for controlled oligomer formation before the high-temperature, high-vacuum conditions required for building long polymer chains are applied, leading to polymers with desirable properties. researchgate.net

The final properties of PCCD, such as molecular weight and crystallinity, are highly dependent on the precise control of polymerization conditions. A key challenge is to achieve a high molecular weight while minimizing the undesirable isomerization of the trans-cyclohexane isomer to the cis form, as the trans isomer promotes higher crystallinity and melting points. researchgate.netresearchgate.net

Temperature: The esterification temperature has a more significant impact on the reaction degree than the stirring rate. researchgate.net An optimal esterification temperature has been identified as 220°C. researchgate.net During the polycondensation stage, a temperature of 275°C has been shown to produce high molecular weight PCCD with a number-average molecular weight (Mn) exceeding 30,000 g/mol . researchgate.net However, higher temperatures and longer reaction times, while promoting molecular weight growth, also enhance the rate of trans-to-cis isomerization. researchgate.netresearchgate.net Therefore, a compromise must be found.

Monomer Ratio: The stoichiometry of the diol (CHDM) and diacid (CHDA) monomers is critical. The number-average molecular weight of the resulting PCCD increases as the initial molar ratio of CHDM to CHDA approaches an optimal point, after which it decreases. Research has identified the maximum molecular weight is achieved when the initial molar ratio of CHDM to CHDA is 1.004:1. researchgate.net

Catalyst: Catalysts are necessary to accelerate the sluggish polycondensation reaction. Titanium-based catalysts, such as titanium tetrabutoxide (TBT), are commonly employed for PCCD synthesis. researchgate.net While the catalyst is essential for building molecular weight, its concentration must be carefully controlled, as higher amounts can also increase the rate of trans-to-cis isomerization. researchgate.net

Optimized Melt Polycondensation Conditions for PCCD Synthesis

Parameter Stage Optimal Value Outcome
Temperature Esterification 220 °C Maximizes initial reaction degree. researchgate.net
Polycondensation 275 °C Leads to high molecular weight (Mn > 30,000 g/mol ). researchgate.net
Stirring Rate Esterification 150 r/min Found to be optimal for the esterification process. researchgate.net
Monomer Ratio Initial Feed 1.004:1 (CHDM:CHDA) Achieves maximum number-average molecular weight. researchgate.net

| Catalyst | Both | Titanium Tetrabutoxide (TBT) | Commonly used to achieve practical reaction rates. researchgate.net |

To overcome the limitations of melt polycondensation, particularly the trade-off between molecular weight and undesirable isomerization, solid-state polymerization (SSP) is employed. researchgate.netresearchgate.net This technique serves as a post-polymerization process to further increase the molecular weight and crystallinity of PCCD without significant structural changes. google.com

The process involves:

Synthesizing a low-to-moderate molecular weight, semi-crystalline prepolymer via melt polycondensation.

Heating this prepolymer in the solid state to a temperature below its melting point but above its glass transition temperature, typically in the range of 205-235°C. google.com

Maintaining this temperature under a vacuum or a flow of inert gas (e.g., nitrogen) to facilitate the removal of volatile byproducts from the solid particles. google.com

By performing the reaction in the solid state, the mobility of the polymer chains is restricted, which significantly suppresses the isomerization from the trans to the cis form. google.comresearchgate.net This allows for the production of high molecular weight PCCD with a very high trans-isomer content (greater than 90%), leading to enhanced crystallinity and a higher crystallization temperature on cooling (Tc). researchgate.netgoogle.com For instance, PCCD that has undergone SSP can achieve a Tc on cooling of around 193°C, compared to 164–167°C for polymers produced by optimized melt polycondensation alone. researchgate.netresearchgate.net

The physical and thermal properties of alicyclic polyesters like PCCD are intrinsically linked to the chemical structure of their monomeric units, especially the stereochemistry of the cyclohexane rings. researchgate.net

The 1,4-disubstituted cyclohexane ring can exist in two isomeric forms: cis and trans. The trans isomer has a linear, chair-like conformation that allows polymer chains to pack together efficiently, promoting the formation of stable crystalline structures. In contrast, the cis isomer introduces a "kink" or bend into the polymer backbone, disrupting chain packing and hindering crystallization. researchgate.net

This fundamental difference is a key factor used to tailor the final properties of the material:

High trans Content: Polymers with a high percentage of trans isomers exhibit a higher degree of crystallinity, resulting in a higher melting temperature (Tm), increased stiffness, and better thermal stability. researchgate.net

High cis Content: A higher concentration of cis isomers leads to amorphous polymers. researchgate.net These materials are transparent, have a lower Tg, and lack a distinct melting point.

By controlling the cis/trans ratio in the monomer feed or through the polymerization conditions, it is possible to produce a range of materials from highly crystalline plastics to amorphous resins, all from the same set of monomers. researchgate.net Incorporating these alicyclic units into other polyesters, such as PET, can lower the melting temperature while enhancing thermal stability in the melt phase. vt.edu

Monomers based on the this compound structure, such as CHDM and CHDA, serve as critical building blocks for a new generation of advanced polymers. researchgate.netvt.edu Their primary role is to introduce rigid, bulky alicyclic structures into the polymer backbone.

The inclusion of these cycloaliphatic units imparts several desirable properties that are often superior to those of their aromatic or linear aliphatic counterparts:

Enhanced Glass Transition Temperature (Tg): The rigidity of the cyclohexane ring restricts the rotational freedom of the polymer chain, leading to a significant increase in the Tg. This is crucial for applications where materials must maintain their structural integrity at elevated temperatures. vt.edu

Improved Thermal and UV Stability: Unlike aromatic polyesters which contain functional groups that absorb UV light, all-aliphatic polyesters are inherently more resistant to photodegradation, making them well-suited for outdoor applications. vt.edu

Tailorable Mechanical Properties: As discussed, the ability to control the cis/trans isomer ratio allows for the fine-tuning of mechanical properties, from rigid and strong crystalline materials to more flexible amorphous ones. researchgate.netvt.edu

These characteristics make this compound-derived monomers valuable components in the synthesis of advanced copolyesters, coating resins, and other high-performance materials where a combination of thermal stability, weatherability, and tailored mechanical performance is required. vt.edu

Synthesis of Poly(this compound dicarboxylate) (PCCD)

Organic Electronics and Semiconductor Materials Research

In the realm of organic electronics, researchers are focused on designing and synthesizing novel organic semiconductors for a variety of devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. rsc.orglbl.govsigmaaldrich.com The performance of these devices is intrinsically linked to the molecular structure of the organic materials used. researchgate.net The integration of non-aromatic, saturated units like cyclohexane into conjugated polymer backbones is an emerging strategy to control solubility, morphology, and optoelectronic properties.

Design and Synthesis of Conjugated Polymers Incorporating Cyclohexane Motifs

The synthesis of conjugated polymers containing cyclohexane-related motifs is a subject of academic investigation aimed at creating new materials with tailored properties. One approach involves the use of cyclohexadiene monomers to prepare poly(arylenevinylene) derivatives, which have shown potential for use in photo-emitting diodes. dtic.mil In preliminary studies, electroluminescence devices fabricated by spin-coating these materials have demonstrated internal quantum efficiencies up to 0.05% with an air-stable aluminum electrode. dtic.mil

Another area of research has focused on synthesizing conducting arylidene polymers based on a methyl-cyclohexanone moiety through solution polycondensation with terephthalaldehyde. lifescienceglobal.com The resulting polymers and copolymers are characterized to determine their thermal stability, crystallinity, and electronic properties. lifescienceglobal.com The electrical conductivities of these materials were found to be in the range of 10⁻⁹–10⁻⁸ S cm⁻¹ after doping with iodine. lifescienceglobal.com

Table 1: Properties of Conjugated Polymers Incorporating Cyclohexanone (B45756) Moieties

PropertyResearch FindingSource
Synthesis Method Solution polycondensation of terephthalaldehyde with methyl-cyclohexanone. lifescienceglobal.com
Thermal Stability (T₁₀) In the range of 205 to 370 ºC. lifescienceglobal.com
Crystallinity X-ray analysis indicates some degree of crystallinity. lifescienceglobal.com
UV-Visible Absorption Absorption bands observed in the range of 265-397 nm, attributed to n–π* and π–π* transitions. lifescienceglobal.com
Electrical Conductivity Enhanced to 10⁻⁹–10⁻⁸ S cm⁻¹ upon doping with iodine. lifescienceglobal.com

Applications in Flexible Electronic Devices (Academic Materials Research)

Flexible electronics represent a significant area of materials research, requiring active components that are mechanically robust and compliant. northwestern.edunih.govnih.gov Academic research explores how new organic-based electronic components can be developed for the next generation of bio-integrated and wearable devices. northwestern.edu Materials for flexible electronics are often integrated with soft substrates like silicone elastomers to achieve desired mechanical properties. northwestern.edunih.gov

While direct applications of this compound-based polymers in commercial flexible devices are not established, the academic exploration of polymers with cyclohexane motifs contributes to the fundamental understanding of structure-property relationships in organic semiconductors. dtic.millifescienceglobal.com The ability to tune properties such as solubility and processability is crucial for manufacturing techniques like inkjet printing, which are key to translating research into industrial applications for flexible electronics. northwestern.edu The development of novel polymers, including those with unique structural units like cyclohexane, is essential for advancing the material options available for future flexible and stretchable electronic systems. nih.gov

Ligand Design for Catalysis and Coordination Chemistry

The cyclohexane framework serves as a versatile scaffold in the design of organic ligands for catalysis and coordination chemistry. Its rigid, three-dimensional structure can be functionalized to create specific binding pockets for metal ions, influencing the geometry and reactivity of the resulting metal complexes.

Development of Novel Organic Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is critical in determining the pore size, stability, and functionality of the MOF. Cyclohexane derivatives are utilized as building blocks for these ligands. For instance, cis-1,3,5-triaminocyclohexane has been used to create a range of Ruthenium complexes, demonstrating its utility as a strong sigma-donating, facially capping ligand. nih.gov The NH₂ groups on the cyclohexane ring can also participate in hydrogen bonding, further modulating the coordinative properties of the ligand. nih.gov

In other research, MOFs have been engineered for specific catalytic applications involving cyclohexane itself. A porphyrinic MOF, PCN-222(Fe), has shown activity and selectivity in the oxidation of cyclohexane to cyclohexanone and cyclohexanol (B46403). rsc.org Furthermore, isoreticular MOFs have been employed for the selective separation of benzene and cyclohexane, a process driven by weak interactions between the adsorbed benzene molecules and the host framework. rsc.org These examples highlight the dual role of cyclohexane-related structures in MOF chemistry: both as a component of the organic linker and as a target molecule for separation or catalysis by the MOF.

Q & A

Q. What experimental conditions optimize the synthesis of cyclohexylidenecyclohexane?

this compound can be synthesized via acid-catalyzed dehydration of cyclohexanol derivatives. For example, cyclohexene synthesis (a structurally related compound) employs phosphoric acid (H₃PO₄) as a catalyst under reflux conditions . Key parameters include:

  • Temperature : Elevated temperatures (e.g., 160–180°C) favor dehydration by shifting equilibrium toward alkene formation (Le Chatelier’s principle) .
  • Pressure : Reduced pressure (vacuum distillation) aids in removing volatile byproducts like water, improving yield .
  • Catalyst selection : Strong acids (e.g., H₃PO₄) are preferred over sulfuric acid to minimize side reactions like oxidation .

Q. How can this compound be characterized spectroscopically?

  • NMR : Compare experimental ¹H and ¹³C NMR spectra with PubChem data (e.g., cyclohexanone derivatives) to confirm structural assignments .
  • IR : Look for alkene C=C stretching bands near 1650 cm⁻¹ and absence of O-H stretches (if starting from alcohol precursors) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 110 for C₈H₁₄) and fragmentation patterns should align with computational predictions .

Q. What safety precautions are critical when handling this compound?

  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact, as brominated cyclohexane derivatives are irritants .
  • Ventilation : Work in a fume hood to prevent inhalation of volatile organic compounds .
  • Waste disposal : Segregate halogenated waste and consult institutional guidelines for hazardous material handling .

Advanced Research Questions

Q. How can computational methods predict this compound’s reaction pathways?

Density Functional Theory (DFT) calculations using NIST Chemistry WebBook data can model transition states and intermediates. For example:

  • Optimize geometries of reactants and products at the B3LYP/6-31G* level.
  • Calculate Gibbs free energy changes to identify thermodynamically favorable pathways .
  • Validate results against experimental kinetic data (e.g., activation energy from Arrhenius plots) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Control experiments : Replicate studies under identical conditions (catalyst concentration, temperature) to isolate variables .
  • Analytical validation : Use GC-MS or HPLC to quantify product purity and rule out impurities affecting yield .
  • Meta-analysis : Apply bibliometric tools (e.g., VOSviewer) to identify trends in literature data and highlight methodological inconsistencies .

Q. How does steric hindrance influence the regioselectivity of this compound derivatives?

  • Molecular modeling : Use software like Gaussian to simulate steric effects in substituted cyclohexane rings.
  • Experimental comparison : Synthesize derivatives with varying substituents (e.g., methyl, ethyl) and analyze product ratios via NMR .
  • Literature cross-referencing : Compare findings with PubChem entries for analogous compounds (e.g., 2-(1-methylethylidene)cyclohexanone) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.